molecular formula C13H18N2O3 B14897530 Ethyl (3-(propylcarbamoyl)phenyl)carbamate

Ethyl (3-(propylcarbamoyl)phenyl)carbamate

Cat. No.: B14897530
M. Wt: 250.29 g/mol
InChI Key: FLHJILBSUITKKZ-UHFFFAOYSA-N
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Description

Ethyl (3-(propylcarbamoyl)phenyl)carbamate is an organic compound belonging to the carbamate family. Carbamates are esters of carbamic acid and are widely used in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by its unique structure, which includes an ethyl ester group, a phenyl ring, and a propylcarbamoyl substituent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (3-(propylcarbamoyl)phenyl)carbamate typically involves the reaction of 3-(propylcarbamoyl)phenol with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds via nucleophilic substitution, where the phenol group attacks the carbonyl carbon of the ethyl chloroformate, forming the carbamate linkage .

Industrial Production Methods

Industrial production of carbamates often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and solvents that facilitate the reaction can further improve efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl (3-(propylcarbamoyl)phenyl)carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl (3-(propylcarbamoyl)phenyl)carbamate has several applications in scientific research:

    Chemistry: Used as a protecting group for amines in peptide synthesis.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of polymers and other materials .

Mechanism of Action

The mechanism of action of ethyl (3-(propylcarbamoyl)phenyl)carbamate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The pathways involved may include inhibition of key enzymes in metabolic pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Phenyl ethyl carbamate
  • Methyl carbamate
  • Butyl carbamate

Uniqueness

Ethyl (3-(propylcarbamoyl)phenyl)carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to other carbamates, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .

Properties

Molecular Formula

C13H18N2O3

Molecular Weight

250.29 g/mol

IUPAC Name

ethyl N-[3-(propylcarbamoyl)phenyl]carbamate

InChI

InChI=1S/C13H18N2O3/c1-3-8-14-12(16)10-6-5-7-11(9-10)15-13(17)18-4-2/h5-7,9H,3-4,8H2,1-2H3,(H,14,16)(H,15,17)

InChI Key

FLHJILBSUITKKZ-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC(=CC=C1)NC(=O)OCC

Origin of Product

United States

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